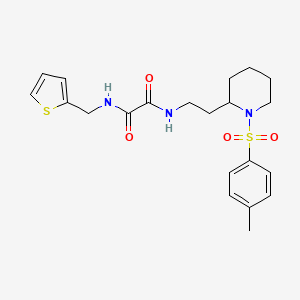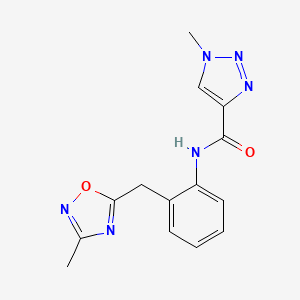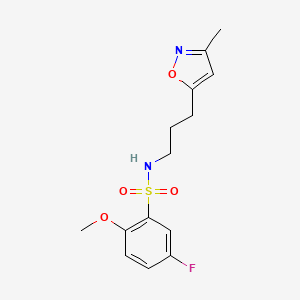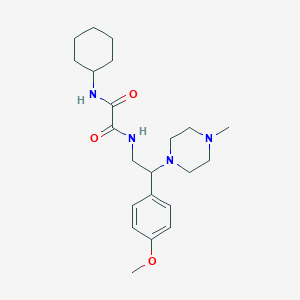![molecular formula C21H20N2O4S B2898430 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide CAS No. 339013-40-0](/img/structure/B2898430.png)
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide” is a chemical compound with the CAS RN®: 339013-40-0 . It is manufactured by MATRIX SCIENTIFIC . This compound is used for testing and research purposes only .
Synthesis Analysis
The synthesis of “this compound” and similar compounds involves various chemical techniques . A series of N-phenylacetamide sulphonamides were synthesized, and in this series, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited good analgesic activity .Molecular Structure Analysis
The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .Chemical Reactions Analysis
The chemical reactivity of “this compound” enables reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wirkmechanismus
Target of Action
Similar compounds have been found to targetMacrophage metalloelastase . This enzyme plays a crucial role in the breakdown of extracellular matrix proteins, and its dysregulation can lead to various pathological conditions.
Biochemical Pathways
Given its potential target, it may influence pathways related toextracellular matrix degradation and inflammatory response .
Pharmacokinetics
The metabolism and excretion of these compounds can vary, affecting their bioavailability .
Result of Action
If it acts as an inhibitor of macrophage metalloelastase, it could potentially reduce extracellular matrix degradation and modulate inflammatory responses .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide in laboratory experiments is that it is a relatively inexpensive and easily synthesized compound. It is also relatively non-toxic and is not known to have any adverse effects on human health. However, this compound is not very stable and must be stored at low temperatures to prevent degradation.
Zukünftige Richtungen
The future potential applications of 2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide are still being explored. One potential application is in drug development, as it could be used to study the activity of cytochrome P450 enzymes and other enzymes involved in drug metabolism. It could also be used to study the activity of certain receptors, such as the muscarinic acetylcholine receptor. Additionally, this compound could be used to study the effects of certain drugs on the body and to identify potential drug targets. Finally, this compound could be used to study the effects of environmental pollutants on the body, as it has been found to have a wide range of biochemical and physiological effects.
Synthesemethoden
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide is synthesized through a multi-step process. The first step involves the reaction of aniline with 4-methoxybenzoyl chloride in the presence of a base such as sodium carbonate. This reaction produces 4-methoxybenzamide. This is then reacted with thionyl chloride to produce 4-methoxybenzoyl chloride, which is then reacted with aniline to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-phenylacetamide has been used in a variety of scientific research applications, including drug metabolism studies and enzyme inhibition studies. It has been used to study the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. It has also been used to study the activity of other enzymes, such as cytochrome c oxidase and NADH dehydrogenase.
Eigenschaften
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-19-12-14-20(15-13-19)28(25,26)23(18-10-6-3-7-11-18)16-21(24)22-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLUNGFAJNSHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-N-[3-(dimethylamino)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2898351.png)

![6-(2-(azepan-1-yl)-2-oxoethyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2898356.png)

![2-(Benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2898358.png)
![N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2898359.png)

![Cyclopropyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2898361.png)


